molecular formula C10H15NO2 B15320011 2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol

2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol

Cat. No.: B15320011
M. Wt: 181.23 g/mol
InChI Key: FIZWXMFHROMVQU-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves multi-step organic reactions. One common method starts with the nitration of 4,5-dimethylphenol, followed by reduction to form the corresponding amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a radical scavenger, providing antioxidant effects by neutralizing free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
  • 2-(1-Amino-2-hydroxyethyl)-5-methylphenol
  • 2-(1-Amino-2-hydroxyethyl)-3,4-dimethylphenol

Uniqueness

2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This unique structure may provide distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4,5-dimethylphenol

InChI

InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3

InChI Key

FIZWXMFHROMVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(CO)N

Origin of Product

United States

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